REACTION_CXSMILES
|
[Mg+2].[Cl-].[Cl-].[CH2:4]=[O:5].[CH3:6][O:7][C:8]1[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=1.Cl>CC#N>[OH:14][C:11]1[CH:12]=[CH:13][C:8]([O:7][CH3:6])=[CH:9][C:10]=1[CH:4]=[O:5] |f:0.1.2|
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Name
|
|
Quantity
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3.48 g
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Type
|
reactant
|
Smiles
|
[Mg+2].[Cl-].[Cl-]
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Name
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TEA
|
Quantity
|
12.8 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
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C=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
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COC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The mixture was refluxed for 8 hours
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Duration
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8 h
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Type
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EXTRACTION
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Details
|
extracted with ethyl acetate (200 mL×3)
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Type
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CUSTOM
|
Details
|
The combined organic layer was dried
|
Type
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CONCENTRATION
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Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography on silica gel (ethyl acetate/n-hexane=1/5)
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Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=O)C=C(C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 62.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |